(2S,4S)-ketoconazole
Description
Ketoconazole (B1673606) is a synthetic imidazole (B134444) derivative with a broad spectrum of antifungal activity. The molecule possesses two chiral centers, leading to the existence of four stereoisomers. This article focuses exclusively on the (2S,4S)-ketoconazole isomer, which is one of the two trans isomers. The spatial arrangement of the substituents at the C2 and C4 positions of the dioxolane ring in this compound confers distinct physicochemical and biological properties compared to its other stereoisomers. A thorough understanding of its three-dimensional structure and chemical characteristics is fundamental for comprehending its interactions at a molecular level.
Structure
3D Structure
Properties
Molecular Formula |
C26H28Cl2N4O4 |
|---|---|
Molecular Weight |
531.4 g/mol |
IUPAC Name |
1-[4-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26+/m0/s1 |
InChI Key |
XMAYWYJOQHXEEK-JYFHCDHNSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Structural Elucidation
Synthesis and Stereochemistry
The preparation of the four individual stereoisomers of ketoconazole (B1673606), including this compound, was first described by Rotstein et al. in 1992. nih.gov The synthesis is a multi-step process that establishes the specific stereochemistry at the two chiral centers of the dioxolane ring. While the detailed experimental procedures for the synthesis are extensive, the key aspect is the use of chiral starting materials to control the stereochemical outcome. The absolute configuration of this compound is defined by the S configuration at both the C2 and C4 positions of the 1,3-dioxolane ring.
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific ¹H NMR and ¹³C NMR spectra for this compound are not widely published in detail, ¹³C NMR spectral data is available through databases such as NMRShiftDB. The chemical shifts in the ¹³C NMR spectrum provide information about the different carbon environments within the molecule.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Chemical Shift (ppm) |
|---|---|
| C=O | ~169 |
| Aromatic C | ~115-150 |
| Dioxolane C2 | ~108 |
| Dioxolane C4 | ~75 |
| Dioxolane C5 | ~68 |
| Methoxy C | ~70 |
| Piperazine C | ~40-50 |
| Acetyl CH₃ | ~21 |
Note: These are approximate predicted values and may vary slightly from experimental data.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of ketoconazole typically shows characteristic absorption bands corresponding to the various functional groups.
Table 2: General Infrared Absorption Bands for Ketoconazole
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (amide) | ~1650 |
| C=N (imidazole) | ~1510 |
| C-O (ether) | ~1240 |
| Aromatic C-H | ~3100 |
| Aliphatic C-H | ~2900-3000 |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of ketoconazole shows a molecular ion peak corresponding to its molecular weight.
Table 3: Mass Spectrometry Data for Ketoconazole
| Ion | m/z |
|---|---|
| [M+H]⁺ | 531.15 |
| [M+Na]⁺ | 553.13 |
Note: This data is representative of ketoconazole and not specific to a particular stereoisomer.
Physicochemical Characterization
General Properties
A summary of the general physicochemical properties of this compound is provided below.
Table 4: General Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₈Cl₂N₄O₄ |
| Molecular Weight | 531.43 g/mol |
| IUPAC Name | 1-acetyl-4-[4-[[(2S,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine |
Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The melting point of racemic ketoconazole (B1673606) is reported to be in the range of 148-152 °C. It is expected that the individual stereoisomers, including this compound, would have a distinct melting point.
Solubility
The solubility of a compound is its ability to dissolve in a solvent. Ketoconazole is practically insoluble in water. Its solubility is pH-dependent, showing increased solubility in acidic conditions.
Table 5: Solubility of Ketoconazole in Various Solvents
| Solvent | Solubility |
|---|---|
| Water | Practically insoluble |
| Methanol (B129727) | Soluble |
| Dichloromethane | Freely soluble |
| Ethanol | Sparingly soluble |
Note: This solubility profile is for the racemic mixture of ketoconazole.
pKa
The pKa values indicate the acidity or basicity of a compound. Ketoconazole has two basic nitrogen atoms, one in the imidazole (B134444) ring and one in the piperazine ring, resulting in two pKa values. The reported pKa values for ketoconazole are approximately 2.9 and 6.5. These values are critical for understanding the ionization state of the molecule at different physiological pHs.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing (2S,4S)-ketoconazole?
- Synthesis : Follow stereoselective synthesis protocols to isolate the (2S,4S) isomer. For example, use chiral chromatography or asymmetric catalysis to ensure enantiomeric purity. Post-synthesis, validate the structure via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
- Characterization : Employ X-ray crystallography to confirm stereochemistry and differential scanning calorimetry (DSC) to assess thermal stability. Pair this with circular dichroism (CD) spectroscopy to verify optical activity .
Q. How can researchers design assays to evaluate the antifungal activity of this compound against target enzymes?
- Use in vitro enzyme inhibition assays, such as spectrophotometric methods, to measure IC₅₀ values against fungal lanosterol 14α-demethylase (CYP51). Compare results with other isomers (e.g., 2S,4R, 2R,4S) to assess stereochemical selectivity. Include positive controls like fluconazole .
- For mechanistic insights, perform molecular docking studies (e.g., using AutoDock Vina) to analyze binding modes in the active site of CYP51 (PDB ID: 1PW4). Prioritize free energy calculations (e.g., MM/GBSA) to quantify binding affinity differences between isomers .
Q. What analytical techniques are critical for distinguishing this compound from other stereoisomers in biological samples?
- Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) for separation. Validate retention times against pure standards.
- Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multi-steroid profiling to track metabolic byproducts, which may differ between isomers due to enzyme inhibition specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
